molecular formula C8H8FNO2 B15226488 2-(5-Fluoro-4-methylpyridin-2-yl)acetic acid

2-(5-Fluoro-4-methylpyridin-2-yl)acetic acid

Cat. No.: B15226488
M. Wt: 169.15 g/mol
InChI Key: LLJLATVSYFNJRC-UHFFFAOYSA-N
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Description

2-(5-Fluoro-4-methylpyridin-2-yl)acetic acid is a fluorinated pyridine derivative Fluorinated compounds are known for their unique chemical properties, which include increased stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-4-methylpyridin-2-yl)acetic acid typically involves the fluorination of pyridine derivatives. One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents like sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the use of the Baltz-Schiemann reaction, where 2-amino-5-nitropyridine is transformed into 2-amino-5-fluoropyridine through a series of reactions .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs large-scale fluorination techniques that ensure high yield and purity. These methods may include the use of specialized fluorinating agents and catalysts to facilitate the reaction under controlled conditions. The choice of method depends on factors such as cost, efficiency, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-4-methylpyridin-2-yl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated or aminated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(5-Fluoro-4-methylpyridin-2-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique properties make it useful in the development of advanced materials with specific characteristics.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-4-methylpyridin-2-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various biological targets. This can lead to the modulation of specific pathways and biological processes, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-methylpyridine: A precursor in the synthesis of 2-(5-Fluoro-4-methylpyridin-2-yl)acetic acid.

    2-Amino-5-fluoropyridine: Another fluorinated pyridine derivative with similar reactivity.

    2,3-Difluoropyridine: A compound with multiple fluorine substitutions, offering different reactivity and properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

2-(5-fluoro-4-methylpyridin-2-yl)acetic acid

InChI

InChI=1S/C8H8FNO2/c1-5-2-6(3-8(11)12)10-4-7(5)9/h2,4H,3H2,1H3,(H,11,12)

InChI Key

LLJLATVSYFNJRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1F)CC(=O)O

Origin of Product

United States

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